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molecular formula C5H7ClN4 B033230 6-Chloro-2-methylpyrimidine-4,5-diamine CAS No. 933-80-2

6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No. B033230
M. Wt: 158.59 g/mol
InChI Key: SGPFPRGCGZLZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895568B2

Procedure details

A 200 mL stainless steel Parr vessel was loaded with 5-amino-4,6-dichloro-2-methylpyrimidine (7.2 g, 40 mmol) and 2 M ammonia in isopropanol (100 mL), and then was sealed and heated at 150° C. for 16 h. HPLC analysis indicated complete conversion. The mixture was concentrated in vacuo, and the residue was suspended in a mixture of H2O (10 mL) and isopropanol (35 mL). This was stirred at 50° C. for 1 h and then was cooled to room temperature. The precipitate was collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine (5.8 g, 91%) as a brown powder, which was used without further purification in the next step.
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:9])=[N:6][C:7]=1[Cl:8].[NH3:11]>C(O)(C)C>[Cl:8][C:7]1[N:6]=[C:5]([CH3:9])[N:4]=[C:3]([NH2:11])[C:2]=1[NH2:1]

Inputs

Step One
Name
stainless steel
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
NC=1C(=NC(=NC1Cl)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
This was stirred at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was suspended in a mixture of H2O (10 mL) and isopropanol (35 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed sparingly with isopropanol
CUSTOM
Type
CUSTOM
Details
air dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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